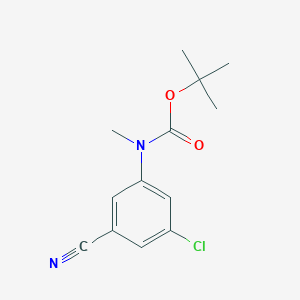

(3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester

Description

“(3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester” is a carbamate derivative featuring a substituted phenyl ring with chlorine (Cl) and cyano (CN) groups at the 3- and 5-positions, respectively. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in medicinal and synthetic chemistry to enhance stability and modulate reactivity.

Properties

IUPAC Name |

tert-butyl N-(3-chloro-5-cyanophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16(4)11-6-9(8-15)5-10(14)7-11/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDARQZDXRPVIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a cyano group. The final step involves the formation of the carbamic acid tert-butyl ester group. Common reagents used in these reactions include chlorinating agents, cyanating agents, and tert-butyl carbamate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of different substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Analogs :

[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester (): Substituents: Methoxy (OCH₃) at the 3-position of the phenyl ring. Electronic Effects: Methoxy is electron-donating (+M effect), increasing electron density on the aromatic ring. Reactivity: Enhanced nucleophilicity compared to the target compound. The tert-butyl carbamate group is retained, but the absence of electron-withdrawing groups reduces resistance to hydrolysis. NMR Data: Aromatic protons resonate at 6.75–7.22 ppm (¹H NMR), while the tert-butyl carbamate carbonyl (C=O) appears at 155.5 ppm (¹³C NMR) .

tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (): Substituents: Complex polycyclic framework with a methyl and vinyl group. Functional Groups: Tert-butyl carbamate is retained, but the indole and phenanthrene moieties introduce steric bulk and lipophilicity. Reactivity: Steric hindrance may slow carbamate hydrolysis compared to the target compound. Limited NMR data precludes direct spectral comparison .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester ():

- Substituents: Iodo (I) on a pyrrolidine ring.

- Reactivity: Iodo acts as a leaving group, enabling nucleophilic substitution. The tert-butyl carbamate group remains stable under mild conditions.

- Safety Profile: Classified as a skin/eye irritant, with respiratory toxicity risks. Similar precautions (e.g., ventilation, PPE) apply to the target compound due to Cl and CN substituents .

Comparison Table :

Functional Group Variations and Physicochemical Properties

- The iodo-pyrrolidine derivative’s solubility is further diminished by its nonpolar pyrrolidine ring.

- Stability : The electron-withdrawing Cl and CN groups in the target compound stabilize the carbamate against hydrolysis relative to the methoxy analog, which may degrade faster under acidic/basic conditions.

Biological Activity

(3-Chloro-5-cyano-phenyl)-methyl-carbamic acid tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound, often referred to as a carbamate derivative, has been studied for its effects on various biological targets, including kinases and other enzymes involved in cellular signaling pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClN2O2

- Molecular Weight : 256.70 g/mol

This structure features a chloro group, a cyano group, and a tert-butyl ester, which contribute to its biological activity.

Inhibition of Kinases

One of the primary areas of research surrounding this compound is its role as an inhibitor of checkpoint kinase 1 (CHK1). CHK1 is crucial for the DNA damage response, and compounds that inhibit its activity can have significant implications in cancer therapy.

In studies, it has been noted that modifications in the structure of similar compounds can lead to varying potencies against CHK1. For instance, while certain analogs exhibit potent inhibitory effects, others may show reduced potency due to steric hindrance or unfavorable interactions within the ATP-binding site of the kinase .

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment. Results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent .

Study 1: CHK1 Inhibition and Cancer Cell Lines

A study focused on the effects of this compound on human colon carcinoma cell lines (HT29) revealed that it effectively abrogates the G2 checkpoint. The study measured M-phase phosphoprotein 2 (MPM2) levels as a marker for mitosis, indicating that treated cells were able to bypass G2 arrest induced by genotoxic stress . The activity index derived from cytotoxicity and cellular ELISA data demonstrated that this compound could selectively inhibit CHK1 activity in cellular contexts.

Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship (SAR) highlighted how modifications to the core structure could enhance selectivity and potency against CHK1 while minimizing off-target effects on CHK2. For example, substituents that reduce steric hindrance or enhance hydrogen bonding interactions with the kinase domain were found to improve inhibitory efficacy .

Data Tables

| Compound | Activity | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | CHK1 Inhibition | 15 | HT29 |

| Analog A | CHK1 Inhibition | 5 | HT29 |

| Analog B | CHK2 Inhibition | 20 | HT29 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.